1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
CAS No.:
Cat. No.: VC18114974
Molecular Formula: C6H11N3O2S
Molecular Weight: 189.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N3O2S |
|---|---|
| Molecular Weight | 189.24 g/mol |
| IUPAC Name | 1-ethyl-5-methylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C6H11N3O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3,(H2,7,10,11) |
| Standard InChI Key | SLWMUFXKOIXVGI-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)S(=O)(=O)N)C |
Introduction
Chemical Identity and Structural Characteristics
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonamide belongs to the pyrazole sulfonamide class, featuring a sulfonamide group (-SONH) at the 4-position of a pyrazole ring substituted with ethyl and methyl groups at the 1- and 5-positions, respectively. Its IUPAC name, 1-ethyl-5-methylpyrazole-4-sulfonamide, reflects this substitution pattern. The compound’s canonical SMILES string, , encodes its stereochemistry and bonding arrangement.
Table 1: Key Physicochemical Properties
The compound’s planar pyrazole ring and sulfonamide group contribute to its polarity, with a polar surface area of 69.77 Ų . Its predicted pKa of 9.52 suggests moderate basicity, aligning with typical sulfonamide behavior .
Synthesis and Reaction Pathways
The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves multi-step reactions optimized for yield and purity. A generalized pathway, adapted from methodologies for analogous pyrazole sulfonamides , includes:
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Pyrazole Ring Formation: Condensation of ethyl acetoacetate with ethyl hydrazine in ethanol under reflux, followed by cyclization using phosphorus oxychloride (POCl) and dimethylformamide (DMF) via the Vilsmeier-Haack reaction .
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Sulfonylation: Reaction of the intermediate pyrazole with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by ammonolysis to yield the sulfonamide.
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Purification: Recrystallization from ethanol or chromatography to isolate the final product.
Critical parameters such as temperature (70–90°C), solvent choice (DMF, ethanol), and stoichiometric ratios of reagents determine reaction efficiency. For instance, excess POCl in the Vilsmeier-Haack step ensures complete cyclization .
Mechanism of Biological Action
As a sulfonamide, 1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. By competitively binding to the enzyme’s active site, it blocks the conversion of para-aminobenzoic acid (pABA) to dihydropteroate, depriving bacteria of tetrahydrofolate—a cofactor essential for nucleic acid synthesis. This bacteriostatic effect is concentration-dependent, with minimum inhibitory concentrations (MICs) reported in the micromolar range for Gram-positive pathogens.
The compound’s efficacy is modulated by its sulfonamide group, which mimics pABA’s molecular geometry, and the pyrazole ring’s electron-withdrawing properties, enhancing enzyme affinity . Resistance mechanisms, such as DHPS mutations or increased pABA production, may reduce its activity in clinical settings.
Applications in Scientific Research
Antimicrobial Development
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonamide serves as a lead compound for novel antibiotics. Structural modifications, such as halogenation at the pyrazole 3-position, have yielded derivatives with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Herbicidal Activity
In agricultural research, pyrazole sulfonamides exhibit pre-emergent herbicidal effects by inhibiting acetohydroxyacid synthase (AHAS), a plant enzyme involved in branched-chain amino acid synthesis . Molecular docking studies with Arabidopsis thaliana AHAS (AtAHAS) reveal hydrogen bonding between the sulfonamide group and the enzyme’s Thr85 residue, explaining its inhibitory potency .
Enzyme Inhibition Studies
The compound’s ability to modulate human carbonic anhydrase isoforms (e.g., CA-II and CA-IX) is under investigation for glaucoma and cancer therapy. Its sulfonamide moiety coordinates the enzyme’s zinc ion, while hydrophobic interactions with the pyrazole ring improve selectivity.
Recent Research Advancements
Structural Analogues
Derivatization efforts focus on enhancing bioavailability. For example, N-benzylation of the sulfonamide group improves blood-brain barrier penetration in rodent models, suggesting potential for central nervous system infections .
Computational Modeling
Density functional theory (DFT) calculations predict the compound’s electron density distribution, guiding the design of derivatives with optimized binding to DHPS and AHAS .
Synergistic Combinations
Combining 1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide with β-lactam antibiotics reduces MRSA biofilm formation by 60% in vitro, highlighting its role in combination therapies.
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